Product packaging for 4-Fluoro-7-iodoisoindolinone(Cat. No.:)

4-Fluoro-7-iodoisoindolinone

Cat. No.: B8455884
M. Wt: 277.03 g/mol
InChI Key: KWOYXJLBMIPXBS-UHFFFAOYSA-N
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Description

Overview of the Isoindolinone Scaffold in Contemporary Organic Synthesis

The isoindolinone core is a privileged heterocyclic motif characterized by a fused benzene (B151609) and γ-lactam ring. ontosight.aiontosight.ai This bicyclic structure is a cornerstone in medicinal chemistry and organic synthesis, appearing as a central scaffold in a multitude of natural products and synthetic pharmaceuticals. rsc.orgacs.orgbeilstein-journals.org Its prevalence is due to its rigid, yet three-dimensional, shape which allows for precise spatial orientation of appended functional groups, facilitating interactions with biological targets. ontosight.ai

Pharmacologically active isoindolinones often feature a substituent at the C3-position, and the development of efficient synthetic methods to access these compounds is a significant area of interest for organic and medicinal chemists. acs.org The isoindolinone framework is found in molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ontosight.aiorganic-chemistry.org Numerous synthetic strategies have been developed to construct the isoindolinone skeleton, including transition metal-catalyzed C-H functionalization, which represents a highly atom-economical approach. nih.govrsc.org The versatility of the scaffold allows for extensive chemical modification, making it a valuable starting point for the development of new therapeutic agents. ontosight.airsc.org

Strategic Importance of Halogenation in Modulating Molecular Reactivity and Synthetic Accessibility

Halogenation, the process of introducing halogen atoms into a molecule, is a fundamental strategy in modern organic chemistry and particularly in drug discovery. nih.govnumberanalytics.com The incorporation of halogens can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets. nih.govtandfonline.com Approximately one-third of drugs in clinical trials are halogenated, underscoring the importance of this chemical modification. nih.gov

The strategic placement of different halogens offers distinct advantages:

Fluorine: As the most electronegative element, fluorine's introduction can significantly alter the electron distribution within a molecule. tandfonline.com This can impact the acidity (pKa) of nearby functional groups, which can improve bioavailability. tandfonline.comnih.gov The carbon-fluorine (C-F) bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the drug's half-life. nih.govmdpi.com Fluorine's small size, comparable to that of a hydrogen atom, means it can often be incorporated with minimal steric disruption while still exerting powerful electronic effects. benthamdirect.com

Iodine: The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds. wikipedia.org This characteristic makes organoiodides excellent synthetic intermediates. The iodine atom serves as a versatile "handle" or leaving group for a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. wikipedia.orgrsc.org These reactions allow for the straightforward introduction of complex carbon-based substituents. Molecular iodine itself is also a useful reagent in organic synthesis, acting as a mild Lewis acid catalyst for various transformations under mild conditions. niscpr.res.inresearchgate.netresearchgate.net

The ability of halogens to form "halogen bonds"—a noncovalent interaction between the electrophilic region on a halogen and a nucleophilic site—is also increasingly recognized as a key factor in improving ligand-protein binding affinity and selectivity. nih.govacs.org

Table 1: Comparative Properties of Hydrogen and Selected Halogens
ElementVan der Waals Radius (Å)Electronegativity (Pauling Scale)C-X Bond Strength (kcal/mol in CH₃X)
Hydrogen (H)1.202.20105
Fluorine (F)1.473.98115
Chlorine (Cl)1.753.1683.7
Bromine (Br)1.852.9672.1
Iodine (I)1.982.6657.6

This table presents key physical and chemical properties of selected halogens compared to hydrogen, highlighting their distinct characteristics relevant to organic synthesis and medicinal chemistry. Data compiled from multiple sources. tandfonline.comwikipedia.org

Rationale for Researching 4-Fluoro-7-iodoisoindolinone within Halogenated Isoindolinone Frameworks

The specific structure of this compound presents a compelling case for its synthesis and use as a strategic building block in drug discovery programs. The rationale for investigating this particular compound is rooted in the synergistic combination of its three core components: the isoindolinone scaffold, a fluorine atom at the 4-position, and an iodine atom at the 7-position.

This di-halogenated pattern provides orthogonal chemical utility. The 4-fluoro substituent acts as a modulator of the core's electronic and metabolic properties. Its strong electron-withdrawing nature can influence the reactivity of the entire aromatic system and the lactam moiety. Furthermore, placing a fluorine atom at this position can sterically shield against enzymatic degradation, a known strategy for enhancing metabolic stability. mdpi.comnih.gov For example, systematic fluorination of isoindolinone-based glucosylceramide synthase inhibitors showed that the position of the fluorine atom significantly impacts potency and pharmacokinetic properties. nih.gov

Concurrently, the 7-iodo substituent provides a highly valuable synthetic vector. The labile C-I bond at the 7-position is primed for a wide array of palladium- or copper-catalyzed cross-coupling reactions. This allows for the late-stage diversification of the molecule, enabling the rapid synthesis of a library of analogues where the 7-position is decorated with various aryl, alkyl, or alkynyl groups. This approach is highly efficient for structure-activity relationship (SAR) studies. The utility of an iodo-substituted phthalimide (B116566) (a close structural relative) as a precursor for creating PROTACs (PROteolysis TArgeting Chimeras) highlights the value of the iodine as a reactive handle for linking to other molecular fragments. medchemexpress.com

Therefore, this compound is not necessarily an end-product but a highly valuable intermediate. It is designed to combine the metabolic stability and electronic modulation offered by fluorine with the synthetic versatility afforded by iodine, all built upon a biologically relevant isoindolinone scaffold. This combination allows chemists to efficiently explore chemical space around the core structure to optimize for desired biological activity and drug-like properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5FINO B8455884 4-Fluoro-7-iodoisoindolinone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5FINO

Molecular Weight

277.03 g/mol

IUPAC Name

4-fluoro-7-iodo-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C8H5FINO/c9-5-1-2-6(10)7-4(5)3-11-8(7)12/h1-2H,3H2,(H,11,12)

InChI Key

KWOYXJLBMIPXBS-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2C(=O)N1)I)F

Origin of Product

United States

Synthetic Methodologies for 4 Fluoro 7 Iodoisoindolinone and Its Precursors

Direct Construction of the Isoindolinone Core

The direct formation of the isoindolinone heterocyclic system is a primary strategy, often employing advanced catalytic processes to achieve high efficiency and atom economy.

Transition Metal-Catalyzed Annulation and Cyclization Reactions

Transition metal catalysis offers powerful tools for constructing the isoindolinone ring through the formation of key carbon-carbon and carbon-nitrogen bonds. These methods often proceed via activation of otherwise inert C-H bonds or through coupling reactions of pre-functionalized substrates.

Rhodium catalysis has emerged as a robust method for synthesizing isoindolinones via C-H activation. nih.gov These reactions typically involve the use of a directing group on the nitrogen atom of a benzamide (B126) precursor to guide the rhodium catalyst to an ortho C-H bond. This directed C-H metalation forms a five-membered rhodacycle intermediate, which can then react with various coupling partners like alkenes or alkynes in a cascade process to build the heterocyclic ring. researchgate.netrsc.org

The general mechanism involves the formation of the rhodacycle, followed by insertion of the coupling partner (e.g., an olefin) and subsequent reductive elimination to forge the new C-C and C-N bonds, ultimately yielding the isoindolinone product. nih.gov For the synthesis of 4-fluoro-7-iodoisoindolinone, a plausible precursor would be an N-protected 2-methyl-3-fluoro-6-iodobenzamide. The rhodium catalyst would activate the benzylic C(sp³)–H bond of the methyl group to initiate the cyclization. bohrium.com Various rhodium complexes, such as [{RhCl2Cp*}2], have proven effective, often in conjunction with an oxidant like Cu(OAc)2 to regenerate the active catalyst. nih.govrsc.org

Table 1: Representative Conditions for Rhodium-Catalyzed Isoindolinone Synthesis

Catalyst SystemPrecursor TypeCoupling PartnerOxidantTypical Yield
[{RhCl2(p-cymene)}2] / AgSbF6N-Substituted BenzamidesAllylic AlcoholsCu(OAc)2·H2OGood to Excellent
[{RhCl2Cp}2]N-BenzoylsulfonamidesOlefinsCu(OAc)2Broadly Compatible
[RhCpCl2]2 / CsOPivAryl HydroxamatesOrtho-substituted Styrenes-High

Copper-catalyzed methods provide an economical and efficient alternative for the synthesis of isoindolinones. These reactions often proceed via intramolecular C-H amination. For instance, 2-alkyl-N-substituted benzamides can undergo sp³ C-H functionalization, where a copper catalyst facilitates the formation of a C-N bond to close the lactam ring. organic-chemistry.orgacs.orgacs.org This approach avoids the need for pre-halogenated substrates or expensive transition metals like palladium or rhodium. organic-chemistry.org

The reaction is typically performed using a copper salt, such as CuI or Cu(OTf)₂, and an oxidant, like di-tert-butyl peroxide or PhI(OAc)₂. organic-chemistry.orgorganic-chemistry.org Mechanistic studies suggest the involvement of a radical pathway or an organometallic intermediate, depending on the specific substrate and directing group. organic-chemistry.orgnih.gov To synthesize this compound via this route, a 2-methyl-3-fluoro-6-iodobenzamide derivative would serve as a suitable starting material. The copper catalyst would promote the intramolecular amination at the benzylic position of the methyl group.

Table 2: Conditions for Copper-Catalyzed C-H Aminative Cyclization

CatalystOxidantSubstrate TypeSolventKey Features
CuIDi-tert-butyl peroxide2-Alkyl-N-arylbenzamidesDCEAvoids expensive metals and toxic reagents. organic-chemistry.org
Cu(OTf)₂PhI(OAc)₂2-Benzyl-N-tosylbenzamidesChlorobenzene / Acetic AcidForms N-arylsulfonyl-1-arylisoindolinones. organic-chemistry.org
Copper CatalystMnO₂2-Methylbenzamides-Peroxide-free conditions. nih.gov

Palladium and copper co-catalyzed reactions, such as sequential Heck/Sonogashira couplings, offer a versatile pathway to highly functionalized isoindolinones. rsc.orgrsc.org This strategy typically starts with an ortho-halo-substituted benzamide derivative. For example, an enantioselective synthesis of 3-propargyl isoindolinones has been achieved through a Pd/Cu-catalyzed sequential Heck/Sonogashira coupling of electron-rich enamides with terminal alkynes. rsc.org

In the context of this compound, a precursor such as an N-substituted 2-bromo-3-fluoro-6-iodobenzamide could undergo an intramolecular Heck reaction. Alternatively, a Sonogashira coupling could be employed. The Sonogashira reaction is a well-established method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. nih.gov This reaction could be used to introduce substituents prior to a separate cyclization step or as part of a cascade sequence to form the isoindolinone ring.

Photoinduced Radical Cyclization Approaches

Photochemical methods, particularly those involving radical cyclization, represent a modern approach to heterocycle synthesis under mild conditions. These reactions can be initiated by visible light, often using a photoredox catalyst to generate a radical species that subsequently cyclizes. nih.gov For instance, the synthesis of 3-hydroxyisoindolin-1-ones can be achieved from o-alkynylated benzamides through a metal-free, photoredox-catalyzed amidyl N-centered radical addition to the C-C triple bond. nih.gov

This type of strategy could be adapted for the synthesis of the this compound core by designing a precursor that can generate a key radical intermediate. Cascade radical cyclizations, where an initial radical addition is followed by one or more subsequent cyclization steps, can lead to complex polycyclic structures and could be engineered to form the desired isoindolinone framework. mdpi.com

Ring-Forming Reactions Utilizing Specific Precursors

Beyond transition metal catalysis, several other strategies exist for constructing the isoindolinone ring from specifically designed precursors. One such method involves the tandem aldol/cyclization of active methylene (B1212753) compounds with 2-cyanobenzaldehydes. researchgate.net This reaction can be promoted by a simple base like potassium carbonate. The process begins with an aldol-type addition, followed by an intramolecular cyclization where the cyano group is incorporated into an imidate intermediate, which then undergoes an aza-Michael reaction to form the isoindolinone ring. chim.it

Another approach is the iron-mediated ring-opening and ring-closing cascade (ROCC) reaction of ortho-carboxy-isoxazoles. thieme-connect.com This high-yielding method uses inexpensive iron powder and ammonium (B1175870) chloride under aqueous conditions. The reaction proceeds by reductive opening of the isoxazole (B147169) ring to reveal an enamine intermediate, which then undergoes intramolecular condensation to furnish the isoindolinone product. thieme-connect.com A suitable 3-fluoro-6-iodophthalic acid derivative could be converted to the necessary isoxazole precursor to apply this methodology for the synthesis of this compound.

Phthalimide (B116566) and Phthalimidine-Based Synthetic Routes

Phthalimides serve as versatile and common precursors for the synthesis of isoindolinones. The Gabriel synthesis, a classical method for amine synthesis, utilizes the nucleophilic nature of the phthalimide anion. byjus.com While typically used for N-alkylation, modifications of this chemistry can be envisioned for the construction of the isoindolinone core itself. A plausible route to this compound would commence with the synthesis of 4-fluoro-7-iodophthalimide. This could potentially be achieved through the dehydration of 3-fluoro-6-iodophthalic acid.

The subsequent reduction of the phthalimide to the corresponding phthalimidine (isoindolinone) is a critical step. Various reducing agents can be employed for this transformation. For instance, the use of sodium borohydride (B1222165) in isopropanol (B130326) followed by treatment with acetic acid has been shown to effectively reduce phthalimides to their corresponding primary amines after hydrolysis, a process that can be adapted for isoindolinone synthesis.

A general representation of this route is depicted below:

StepReactionReagents and ConditionsProduct
1Formation of Phthalimide3-fluoro-6-iodophthalic acid, Urea, Heat4-fluoro-7-iodophthalimide
2Reduction to Isoindolinone4-fluoro-7-iodophthalimide, Zn/HCl or NaBH4This compound

This table represents a hypothetical synthetic sequence based on established chemical transformations.

Transformations of 2-Acylbenzoic Acids

An alternative and powerful strategy for the synthesis of isoindolinones involves the reductive amination and subsequent cyclization of 2-acylbenzoic acids. researchgate.net This approach offers the advantage of introducing diversity at the 3-position of the isoindolinone ring. For the synthesis of the parent this compound, a 2-formyl-4-fluoro-7-iodobenzoic acid would be the key intermediate.

The synthesis of this crucial precursor could be accomplished through the ortho-formylation of a 3-fluoro-6-iodobenzoic acid derivative. Once obtained, the 2-formylbenzoic acid derivative can be subjected to a one-pot reaction with an amine source, such as ammonia (B1221849) or an ammonium salt, in the presence of a reducing agent. This tandem reaction first forms an imine intermediate, which is then reduced and undergoes intramolecular cyclization to afford the desired isoindolinone.

ReactantAmine SourceReducing AgentProductYield
2-formyl-4-fluoro-7-iodobenzoic acidNH4OAcNaBH3CNThis compoundNot Reported
2-acyl-benzoic acid derivativesPrimary AminesH2, Pd/C3-substituted IsoindolinonesGood to Excellent

This table provides a generalized overview of the reaction conditions based on known transformations of 2-acylbenzoic acids. researchgate.net

Introduction of Halogen Substituents at Specific Positions

The regioselective introduction of fluorine and iodine onto the isoindolinone core is a pivotal aspect of the synthesis of this compound. This can be achieved either by starting with pre-halogenated precursors or by direct halogenation of the isoindolinone scaffold.

Regioselective Fluorination Strategies

Direct regioselective fluorination of aromatic compounds is a challenging transformation. Electrophilic fluorinating reagents, such as Selectfluor®, are commonly employed. nih.gov For the synthesis of this compound, a plausible strategy would involve the fluorination of a 7-iodoisoindolinone precursor. The directing effects of the existing lactam ring and the iodine substituent would play a crucial role in determining the position of fluorination. The electron-donating nature of the nitrogen atom in the isoindolinone ring could activate the aromatic ring towards electrophilic substitution, although the regiochemical outcome would need to be carefully controlled.

Regioselective Iodination Methods

The introduction of iodine onto an aromatic ring can be achieved through various methods, including electrophilic iodination using reagents like N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent. rsc.orgnih.govrsc.orgelsevierpure.com To synthesize this compound, one could envision the regioselective iodination of a 4-fluoroisoindolinone precursor. The fluorine atom, being a weakly deactivating ortho-, para-director, and the activating effect of the lactam moiety would influence the regioselectivity of the iodination reaction. The steric hindrance and electronic properties of the starting material would be key factors in achieving the desired 7-iodo substitution pattern.

SubstrateReagentConditionsProductRegioselectivity
Electron-rich aromaticsNIS, cat. CF3COOHMild, short reaction timesIodoarenesHigh
QuinolinesI2, K2S2O8Metal-freeC3-iodinated quinolinesHigh

This table summarizes general conditions for regioselective iodination of aromatic systems, which could be adapted for isoindolinone substrates. rsc.orgnih.gov

Multicomponent and Cascade Reactions for Highly Functionalized Isoindolinones

Multicomponent reactions (MCRs) and cascade reactions offer efficient and atom-economical pathways to complex molecular architectures, including highly substituted isoindolinones. nih.govsciforum.netrsc.org An MCR approach to a di-halogenated isoindolinone like this compound could involve the one-pot combination of a halogenated 2-formylbenzoic acid, an amine, and a third component that gets incorporated at the 3-position.

Cascade reactions, which involve a sequence of intramolecular reactions, can also be designed to construct the isoindolinone core with the desired halogenation pattern. For example, a reaction cascade initiated by the addition of a nucleophile to a suitably functionalized precursor could trigger a cyclization and subsequent aromatization to yield the final product.

Enantioselective Synthetic Routes to Chiral Isoindolinone Derivatives

The development of enantioselective methods for the synthesis of chiral isoindolinones is of significant interest due to their potential applications in medicinal chemistry. scilit.comrsc.orgnih.govresearchgate.netresearchgate.net While the parent this compound is achiral, the introduction of a substituent at the C-3 position creates a stereocenter.

Enantioselective synthesis of 3-substituted isoindolinones can be achieved using chiral catalysts, such as chiral Brønsted acids or phase-transfer catalysts. researchgate.net These catalysts can control the stereochemical outcome of key bond-forming reactions, such as the addition of a nucleophile to an N-acyliminium ion intermediate. For instance, the asymmetric addition of nucleophiles to an imine derived from a 4-fluoro-7-iodo-substituted 2-formylbenzoic acid, mediated by a chiral catalyst, could provide access to enantioenriched 3-substituted 4-fluoro-7-iodoisoindolinones.

Catalyst TypeReactionKey IntermediateStereocontrol
Chiral Brønsted AcidAsymmetric Nucleophilic AdditionN-Acyliminium IonHigh enantioselectivity
Chiral Phase-Transfer CatalystAsymmetric AlkylationEnolateGood to excellent enantioselectivity

This table outlines general strategies for the enantioselective synthesis of chiral isoindolinone derivatives. scilit.comresearchgate.net

Chemical Reactivity and Advanced Transformations of 4 Fluoro 7 Iodoisoindolinone

Reactivity of the Aromatic Carbon-Fluorine Bond

The carbon-fluorine (C-F) bond in aryl fluorides is the strongest carbon-halogen bond. While this bond strength can render it inert under many conditions, it also imparts unique reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions.

Pathways for Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of the C-F bond in 4-Fluoro-7-iodoisoindolinone. This reaction typically proceeds via a two-step addition-elimination mechanism, involving a high-energy intermediate known as a Meisenheimer complex. The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine, leading to the formation of this negatively charged intermediate. Aromaticity is then restored by the expulsion of the fluoride (B91410) leaving group.

Recent computational and experimental studies have also provided evidence for concerted SNAr mechanisms, where bond formation and bond cleavage occur in a single transition state, avoiding a discrete Meisenheimer intermediate. nih.gov This pathway is more likely for less-activated aromatic systems or with better leaving groups. For aryl fluorides, the stepwise mechanism is generally favored, especially when electron-withdrawing groups are present to stabilize the intermediate. nih.gov

The viability of an SNAr reaction at the C-F bond of this compound would depend on the presence of strong electron-withdrawing groups and the use of potent nucleophiles under forcing conditions.

Influence on Aromatic Ring Activation/Deactivation

The fluorine atom significantly influences the electronic properties of the isoindolinone ring system. Due to its high electronegativity, fluorine exerts a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring toward electrophilic aromatic substitution. However, this same inductive effect makes the carbon atom to which it is attached more electrophilic and thus more susceptible to attack by nucleophiles.

In the context of SNAr, the strong inductive effect of fluorine is crucial for activating the ring towards nucleophilic attack. It helps to stabilize the negative charge that develops in the aromatic ring during the formation of the Meisenheimer complex. Paradoxically, while fluorine is a poor leaving group compared to heavier halogens in SN2 reactions, it is often the most reactive in SNAr reactions precisely because its electron-withdrawing ability facilitates the rate-determining nucleophilic attack step.

Reactivity of the Aromatic Carbon-Iodine Bond

The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the C-F bond. This makes the iodine atom an excellent leaving group and renders the C-I bond the primary site for reactivity in transition-metal-catalyzed cross-coupling reactions. The significant difference in reactivity between the C-I and C-F bonds allows for highly selective functionalization at the 7-position of the isoindolinone core.

Cross-Coupling Reactions with Organometallic Reagents

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. In the case of this compound, the C-I bond readily participates in these transformations while the C-F bond remains intact, allowing for selective modification.

Carbon-Carbon Bond Forming Reactions (e.g., Suzuki, Sonogashira)

The Suzuki and Sonogashira reactions are cornerstone methods for creating C-C bonds.

The Suzuki-Miyaura coupling involves the reaction of the aryl iodide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a wide range of functional groups, making it suitable for the synthesis of complex molecules. The general order of reactivity for aryl halides in Suzuki coupling is I > Br > OTf >> Cl, positioning the C-I bond of this compound as the highly preferred reactive site.

The Sonogashira coupling enables the formation of a bond between the aryl iodide and a terminal alkyne. libretexts.orgwikipedia.org This reaction is typically co-catalyzed by palladium and copper salts and requires a base. libretexts.org The reactivity trend of aryl halides is similar to that in the Suzuki reaction (I > Br > Cl), ensuring selective reaction at the C-I position. wikipedia.org This method is instrumental in synthesizing arylalkynes, which are valuable precursors for further transformations.

Illustrative Data Table for Suzuki and Sonogashira Reactions

The following table presents representative conditions for Suzuki and Sonogashira reactions based on established procedures for similar aryl iodides. These are not experimentally verified data for this compound.

ReactionCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)
Suzuki Phenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O100~90
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ (2 mol%) / CuI (4 mol%)Et₃NTHF60~85
Carbon-Heteroatom Bond Forming Reactions (e.g., Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org This reaction has become a vital tool for synthesizing arylamines, which are prevalent in pharmaceuticals. The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands and a base. wikipedia.org Similar to C-C coupling reactions, the high reactivity of the C-I bond allows for selective amination at the 7-position of the isoindolinone scaffold. wikipedia.org

Illustrative Data Table for Buchwald-Hartwig Amination

The following table presents representative conditions for the Buchwald-Hartwig amination based on established procedures for similar aryl iodides. These are not experimentally verified data for this compound.

AmineCatalyst SystemBaseSolventTemp. (°C)Yield (%)
MorpholinePd₂(dba)₃ (2 mol%) / XPhos (4 mol%)K₃PO₄Toluene110~92
AnilinePd(OAc)₂ (2 mol%) / BINAP (3 mol%)Cs₂CO₃Dioxane100~88

Reductive Dehalogenation Strategies

The presence of an iodine atom on the aromatic ring of this compound offers a prime site for chemical modification through reductive dehalogenation. This process, which involves the removal of the iodine atom and its replacement with a hydrogen atom, can be a crucial step in synthetic pathways where the iodo group is no longer required or needs to be replaced to modulate the biological activity of the final molecule. While specific studies on the reductive dehalogenation of this compound are not extensively documented in publicly available literature, the general principles of aryl iodide reduction are well-established and can be applied to this specific molecule.

Common strategies for the reductive dehalogenation of aryl iodides involve catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or transfer hydrogenation reagents (e.g., ammonium (B1175870) formate, hydrazine). Another prevalent method is the use of metal hydrides, such as sodium borohydride (B1222165) in the presence of a transition metal catalyst, or more potent reagents like lithium aluminum hydride, although the latter may also affect the lactam carbonyl group. Radical-based dehalogenation methods, often employing tin hydrides (e.g., tributyltin hydride) or silanes in the presence of a radical initiator, also provide an effective means of cleaving the carbon-iodine bond. The choice of reagent and reaction conditions would be critical to ensure selectivity, preserving the fluoro substituent and the integrity of the isoindolinone core.

Reactivity at the Isoindolinone Lactam Moiety

The lactam functionality of this compound presents a rich playground for synthetic transformations, allowing for the introduction of diverse substituents at the nitrogen atom and modifications of the carbonyl group.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the isoindolinone ring is nucleophilic and can readily undergo alkylation and acylation reactions. N-alkylation introduces an alkyl group onto the nitrogen, which can significantly alter the steric and electronic properties of the molecule, influencing its solubility, and biological interactions. This transformation is typically achieved by treating the this compound with an alkyl halide in the presence of a base, such as sodium hydride or potassium carbonate, to deprotonate the nitrogen and enhance its nucleophilicity.

Similarly, N-acylation involves the introduction of an acyl group to the nitrogen atom, forming an N-acylisoindolinone. This is commonly carried out using acyl chlorides or anhydrides in the presence of a base. N-acylation can serve as a protecting group strategy or as a means to introduce further functionality into the molecule. The reactivity of these N-substituted derivatives can then be explored in subsequent synthetic steps.

Modifications of the Carbonyl Group

The carbonyl group of the lactam is another key reactive site. It can undergo reduction to form the corresponding amine or be subjected to nucleophilic attack by organometallic reagents such as Grignard or organolithium reagents. Reduction of the lactam carbonyl can be achieved using strong reducing agents like lithium aluminum hydride, which would lead to the formation of a diamine derivative.

Nucleophilic addition of organometallic reagents to the carbonyl carbon would result in the formation of a tertiary alcohol after workup. This reaction provides a powerful method for the construction of more complex molecular architectures by introducing new carbon-carbon bonds at the C-3 position of the isoindolinone ring system.

Stereochemical Considerations in Reactions Involving this compound Derivatives

While this compound itself is achiral, many of its derivatives, particularly those resulting from reactions at the C-3 position of the isoindolinone ring, can be chiral. The introduction of a substituent at this position can create a stereocenter, leading to the formation of enantiomers. Therefore, stereochemical control in reactions involving derivatives of this compound is a critical aspect for the synthesis of enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.

The stereochemical outcome of reactions can be influenced by various factors, including the use of chiral catalysts, chiral auxiliaries, or stereoselective reagents. For instance, in the case of nucleophilic addition to a prochiral intermediate derived from the isoindolinone, the facial selectivity of the attack will determine the configuration of the newly formed stereocenter. The development of asymmetric synthetic methodologies is therefore of paramount importance in unlocking the full therapeutic potential of chiral derivatives of this compound.

Synthetic Utility and Research Applications in Organic Chemistry

4-Fluoro-7-iodoisoindolinone as a Key Synthetic Intermediate

The synthetic value of this compound is primarily derived from the presence of the iodine atom at the 7-position. This halogen atom serves as a versatile linchpin for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents and the construction of intricate molecular architectures. The reactivity of the aryl-iodine bond is significantly higher than that of aryl-bromine or aryl-chlorine bonds, often allowing for milder reaction conditions and broader substrate scope. wikipedia.org

Key cross-coupling reactions that can be effectively employed with this compound include:

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the isoindolinone core and various aryl or vinyl boronic acids or esters. wikipedia.orglibretexts.org This is a powerful method for the synthesis of biaryl and vinyl-substituted isoindolinones, which are common motifs in pharmacologically active molecules. nih.gov

Sonogashira Coupling: The reaction with terminal alkynes provides a direct route to 7-alkynyl-substituted isoindolinones. wikipedia.org These products can serve as precursors for more complex structures through further transformations of the alkyne moiety, such as cyclization reactions to form fused heterocyclic systems. acs.orgnih.gov

Heck Reaction: The palladium-catalyzed coupling with alkenes allows for the introduction of vinyl groups at the 7-position. wikipedia.orglibretexts.org This reaction is instrumental in synthesizing styrenyl- and other vinyl-substituted isoindolinones. nih.gov

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, enabling the synthesis of 7-amino-substituted isoindolinones by coupling with a variety of primary and secondary amines. wikipedia.orglibretexts.org This is a crucial transformation for accessing derivatives with potential biological activity, as the amino group can serve as a key pharmacophore.

The general utility of these reactions is summarized in the following table:

Reaction Coupling Partner Resulting C-C or C-N Bond Potential Product Class
Suzuki-MiyauraR-B(OH)₂Aryl-Aryl, Aryl-Vinyl7-Aryl/Vinyl-isoindolinones
SonogashiraR-C≡CHAryl-Alkynyl7-Alkynyl-isoindolinones
HeckR-CH=CH₂Aryl-Vinyl7-Vinyl-isoindolinones
Buchwald-HartwigR₂NHAryl-Amino7-Amino-isoindolinones

Development of Diverse Isoindolinone Analogues and Derivatives

The ability to functionalize the 7-position of the 4-fluoro-isoindolinone core through the aforementioned cross-coupling reactions opens the door to the synthesis of a vast library of analogues and derivatives. nih.gov The fluorine atom at the 4-position, while generally less reactive in cross-coupling, plays a significant role in modulating the electronic properties, metabolic stability, and membrane permeability of the resulting molecules. chemxyne.com This strategic placement of fluorine is a common tactic in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov

The diversification of the isoindolinone scaffold using this compound as a starting material can be systematically explored. For instance, a combinatorial approach utilizing a range of boronic acids, alkynes, alkenes, and amines in parallel synthesis would allow for the rapid generation of a multitude of novel compounds for biological screening.

The following table illustrates the potential for generating diverse derivatives:

Derivative Class Synthetic Method Example Substituent at C-7
7-Aryl-4-fluoroisoindolinonesSuzuki-Miyaura CouplingPhenyl, Pyridyl, Thienyl
7-Alkynyl-4-fluoroisoindolinonesSonogashira CouplingPhenylethynyl, Trimethylsilylethynyl
7-Alkenyl-4-fluoroisoindolinonesHeck ReactionStyrenyl, Acrylate
7-Amino-4-fluoroisoindolinonesBuchwald-Hartwig AminationPiperidinyl, Morpholinyl, Anilinyl

Application in the Construction of Complex Heterocyclic Systems

Beyond simple substitution, this compound is a valuable precursor for the construction of more complex, polycyclic heterocyclic systems. These intricate structures are often found in natural products and are of great interest in drug discovery.

The functional groups introduced at the 7-position can be designed to undergo subsequent intramolecular cyclization reactions, leading to the formation of fused ring systems. For example, a Sonogashira coupling followed by an iodocyclization can be employed to build polyheterocyclic compounds. nih.gov Similarly, introducing a substituent with a suitably positioned nucleophile can lead to intramolecular cyclization, effectively annulating a new ring onto the isoindolinone core. The synthesis of heterocycle-fused isoindoles is an active area of research. eurekaselect.com

Role in Catalyst and Ligand Design in Organic Reactions

The rigid isoindolinone scaffold can be incorporated into the design of novel catalysts and ligands for asymmetric synthesis and other organic reactions. The C-7 position of this compound provides a convenient attachment point for catalytically active moieties or coordinating groups. The fluorine atom at the C-4 position can influence the electronic environment of the ligand, potentially impacting the catalytic activity and selectivity of the metal center it coordinates to. The development of new catalyst designs is crucial for improving the efficiency and sustainability of chemical processes. youtube.com

Scaffold for Probing Fundamental Chemical Reactivity

This compound serves as an excellent model system for studying fundamental aspects of chemical reactivity. The presence of two different halogen atoms on the aromatic ring allows for investigations into the relative reactivity of C-F and C-I bonds under various reaction conditions. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the C-I bond in cross-coupling reactions. acs.org Furthermore, the isoindolinone core itself presents opportunities to study the effects of the lactam ring on the aromatic system's reactivity. The unique electronic properties of fluorinated aromatic compounds make them interesting subjects for fundamental chemical studies. researchgate.net

Advanced Analytical and Spectroscopic Characterization Techniques for Research

High-Resolution Spectroscopic Methods for Structure Elucidation

High-resolution spectroscopy provides detailed information about the molecular structure, connectivity, and electronic environment of the atoms within 4-Fluoro-7-iodoisoindolinone.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its molecular framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the aromatic ring and the methylene (B1212753) group of the isoindolinone core. The aromatic region would likely display two doublets corresponding to the two adjacent aromatic protons, with their chemical shifts influenced by the deshielding effects of the carbonyl group and the halogens. The fluorine and iodine atoms would also induce specific coupling patterns. The methylene protons would likely appear as a singlet, slightly downfield due to the proximity of the nitrogen and carbonyl groups.

¹³C NMR: The carbon NMR spectrum would reveal signals for all eight carbon atoms in the molecule. The carbonyl carbon of the lactam would be observed at a characteristic downfield shift. The aromatic carbons would show distinct signals, with their chemical shifts and potential splitting patterns influenced by the attached fluorine and iodine atoms (e.g., C-F coupling).

¹⁹F NMR: The fluorine NMR spectrum would provide a specific signal for the single fluorine atom. The chemical shift would be characteristic of a fluorine atom attached to an aromatic ring and would be influenced by the other substituents. acs.orgresearchgate.netsemanticscholar.orgnih.gov This signal would likely exhibit coupling to the adjacent aromatic proton.

Table 1: Hypothetical NMR Data for this compound

Nucleus Hypothetical Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H ~7.5-7.8 d ~8-9 Aromatic CH
¹H ~7.2-7.4 d ~8-9 Aromatic CH
¹H ~4.5 s - CH₂
¹³C ~165-170 s - C=O
¹³C ~140-145 d Large ¹JCF C-F
¹³C ~125-135 s - Aromatic C
¹³C ~120-125 s - Aromatic C
¹³C ~115-120 d ²JCF Aromatic CH
¹³C ~90-95 s - C-I
¹³C ~50-55 s - CH₂

HRMS is critical for determining the exact molecular weight and elemental composition of this compound. nih.gov This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

The expected molecular ion peak in the mass spectrum would correspond to the exact mass of C₈H₅FINO. A characteristic fragmentation pattern would also be observed, likely involving the initial loss of the iodine atom, followed by the loss of carbon monoxide (CO) from the lactam ring. The presence of halogen atoms can sometimes lead to characteristic isotopic patterns, although iodine is monoisotopic (¹²⁷I). researchgate.netlibretexts.org

Table 2: Hypothetical HRMS Data for this compound

Ion Formula Calculated m/z Hypothesized Fragmentation
[M]⁺• C₈H₅FINO 292.9451 Molecular Ion
[M-I]⁺ C₈H₅FNO 166.0355 Loss of Iodine radical

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. ksu.edu.saedinst.com These two methods are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa. spectroscopyonline.comazooptics.com

For this compound, a strong absorption band in the IR spectrum is expected for the carbonyl (C=O) stretching of the lactam. The aromatic ring would show characteristic C-H and C=C stretching vibrations. The C-F and C-I bonds would also have characteristic stretching frequencies, although the C-I stretch may be in the far-IR region. In the Raman spectrum, the aromatic ring vibrations are expected to be strong due to the polarizability of the π-system. northwestern.edu

Table 3: Hypothetical Vibrational Spectroscopy Data for this compound

Vibrational Mode Hypothetical IR Frequency (cm⁻¹) Hypothetical Raman Frequency (cm⁻¹) Intensity
N-H Stretch (Lactam) ~3200 Weak Medium
Aromatic C-H Stretch ~3100-3000 ~3100-3000 Medium
C=O Stretch (Lactam) ~1680-1660 ~1680-1660 Strong (IR), Medium (Raman)
Aromatic C=C Stretch ~1600, ~1470 ~1600, ~1470 Medium-Strong
C-N Stretch ~1300 ~1300 Medium
C-F Stretch ~1250 ~1250 Strong (IR)

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for the separation of this compound from any impurities or byproducts from a synthesis and for determining its purity.

HPLC is a robust and widely used technique for the analysis of non-volatile and thermally sensitive compounds. lcms.czvdoc.pub A reversed-phase HPLC method would be suitable for the analysis of this compound, where a nonpolar stationary phase is used with a polar mobile phase. cetjournal.itnih.gov Purity can be assessed by the area of the main peak relative to the total area of all peaks detected.

Table 4: Hypothetical HPLC Method for this compound

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid)
Gradient 30% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

| Hypothetical Retention Time | ~12-15 minutes |

Gas chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Given its molecular weight and the presence of polar functional groups, the volatility of this compound may be limited. However, with a high-temperature column and appropriate temperature programming, GC analysis could be feasible. It is particularly useful for detecting volatile impurities.

Table 5: Hypothetical GC Method for this compound

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at 1.2 mL/min (constant flow)
Inlet Temperature 280 °C (Split mode)
Oven Program 100 °C (hold 1 min), then 15 °C/min to 300 °C (hold 5 min)
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)
Detector Temperature 310 °C

| Hypothetical Retention Time | ~15-18 minutes |

X-ray Diffraction for Solid-State Structural Analysis

X-ray diffraction (XRD) stands as a powerful, non-destructive technique for determining the precise arrangement of atoms within a crystalline solid. farmaceut.org This method is indispensable for obtaining definitive proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. The unique diffraction pattern generated when X-rays interact with a crystal lattice serves as a fingerprint for that specific crystalline form, making it a valuable tool for identification and phase analysis. farmaceut.org

While specific crystallographic data for this compound is not yet publicly available, the application of single-crystal X-ray diffraction would yield a wealth of structural information. The process would involve growing a suitable single crystal of the compound, mounting it on a diffractometer, and collecting diffraction data as the crystal is rotated in an X-ray beam.

Potential Insights from X-ray Diffraction of this compound:

Molecular Confirmation: Unambiguous confirmation of the connectivity of the atoms, verifying the isoindolinone core structure with the fluorine and iodine substituents at the 4- and 7-positions, respectively.

Conformational Analysis: Precise measurement of the planarity of the bicyclic ring system and the torsion angles of the substituents.

Intermolecular Interactions: Identification of non-covalent interactions such as hydrogen bonding, halogen bonding (involving the iodine atom), and π-π stacking, which govern the crystal packing and influence physical properties like melting point and solubility.

A hypothetical data table representing the kind of information that would be obtained from a single-crystal X-ray diffraction study is presented below.

Parameter Hypothetical Value Significance
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a (Å)8.5Unit cell dimension.
b (Å)12.2Unit cell dimension.
c (Å)9.8Unit cell dimension.
β (°)95.5Angle of the unit cell.
Volume (ų)1005Volume of the unit cell.
Z4Number of molecules per unit cell.

Note: The values in this table are hypothetical and serve to illustrate the type of data generated by an X-ray diffraction experiment.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of compounds in complex matrices. nih.gov These approaches provide both qualitative and quantitative information, making them invaluable for reaction monitoring, purity assessment, and metabolite identification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful hyphenated technique that separates components of a mixture using high-performance liquid chromatography (HPLC) and detects them using mass spectrometry. This method is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds like this compound.

In a typical LC-MS analysis of this compound, a reversed-phase HPLC column would likely be used to separate the compound from impurities or other reaction components. The eluent from the HPLC would then be introduced into the mass spectrometer. Electrospray ionization (ESI) would be a suitable ionization technique, generating a protonated molecule [M+H]⁺. The mass spectrometer would then provide a highly accurate mass measurement, confirming the elemental composition. Tandem mass spectrometry (MS/MS) could be employed to fragment the parent ion, yielding structural information about the molecule. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

For compounds that are volatile and thermally stable, or can be derivatized to be so, GC-MS is another powerful analytical tool. This technique separates compounds based on their boiling points and interactions with a stationary phase in a gas chromatograph, followed by detection with a mass spectrometer.

While the volatility of this compound would need to be assessed, GC-MS could potentially be used for its analysis, perhaps after a derivatization step to increase its volatility. The resulting mass spectrum would provide a characteristic fragmentation pattern that could be used for identification and quantification.

The table below outlines the typical applications of these hyphenated techniques in the context of this compound research.

Technique Application Information Obtained
LC-MS Reaction MonitoringTracking the formation of the product and the consumption of reactants.
Purity AssessmentQuantifying the purity of a synthesized batch and identifying impurities.
Stability StudiesAssessing the degradation of the compound under various conditions.
GC-MS Analysis of Volatile ImpuritiesIdentifying and quantifying any volatile byproducts from the synthesis.
Quality ControlRoutine analysis for the presence of known volatile contaminants.

The application of these advanced analytical methods is critical for a thorough understanding of the chemical and physical properties of this compound, paving the way for its further investigation and potential use in various fields of chemical science.

Computational and Mechanistic Investigations in 4 Fluoro 7 Iodoisoindolinone Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a microscopic view of the electronic environment within the 4-fluoro-7-iodoisoindolinone molecule, which is fundamental to understanding its reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations can provide valuable information about its geometry, stability, and electronic properties. mdpi.com These calculations help in understanding the influence of the fluorine and iodine substituents on the isoindolinone core.

DFT studies can be employed to determine key parameters such as bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional representation of the molecule. Furthermore, DFT can be used to calculate the distribution of electron density, highlighting regions that are electron-rich or electron-poor. This information is crucial for predicting how the molecule will interact with other reagents. The calculated molecular electrostatic potential (MESP) can identify sites susceptible to nucleophilic or electrophilic attack. nih.gov

Table 1: Representative DFT-Calculated Properties of a Halogenated Isoindolinone Framework

PropertyCalculated ValueSignificance
Total Energy-X HartreesIndicates the overall stability of the molecule.
Dipole MomentY DebyeReflects the polarity of the molecule, influencing solubility and intermolecular interactions.
Mulliken Atomic ChargesC: +0.2, N: -0.4, O: -0.5, F: -0.3, I: +0.1Provides insight into the partial charges on each atom, predicting sites of reactivity.

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations on similar halogenated heterocyclic compounds.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energies and spatial distributions of these orbitals are critical in determining the course of a chemical reaction.

For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring and the lone pairs of the nitrogen and oxygen atoms, making these sites nucleophilic. Conversely, the LUMO is expected to be distributed over the carbonyl group and the carbon atoms attached to the electronegative fluorine and iodine atoms, rendering these sites electrophilic. nih.gov The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. nih.gov The introduction of halogen atoms can significantly lower the LUMO level, which can enhance reactivity towards nucleophiles. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Data for this compound

Molecular OrbitalEnergy (eV)LocalizationImplication for Reactivity
HOMO-6.5Aromatic ring, N and O atomsSite for electrophilic attack
LUMO-1.2Carbonyl carbon, C-F and C-I bondsSite for nucleophilic attack
HOMO-LUMO Gap5.3-Indicator of chemical reactivity and kinetic stability

Note: These values are representative and intended to illustrate the type of data generated from FMO analysis.

Theoretical Modeling of Reaction Pathways and Transition States

Computational modeling allows for the detailed exploration of potential reaction pathways for the synthesis and modification of this compound. By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive energy profile for a given reaction can be constructed.

These studies can identify the most energetically favorable reaction mechanism, distinguishing between concerted and stepwise pathways. The geometry of the transition state provides crucial information about the key bond-forming and bond-breaking events that govern the reaction rate. For instance, in a palladium-catalyzed cross-coupling reaction involving the iodine atom of this compound, theoretical modeling can elucidate the elementary steps of oxidative addition, transmetalation, and reductive elimination.

Prediction of Regio- and Stereoselectivity

Many chemical reactions can yield multiple products, and predicting the regio- and stereoselectivity is a significant challenge in synthetic chemistry. rsc.org Computational methods have become increasingly reliable in predicting these outcomes. escholarship.orgnih.govsemanticscholar.org

For this compound, which has multiple potential reaction sites, predicting regioselectivity is crucial. For example, in electrophilic aromatic substitution reactions, computational models can predict whether substitution will occur at the C5 or C6 position by calculating the relative stabilities of the corresponding reaction intermediates (sigma complexes). Similarly, in reactions involving the lactam ring, the relative reactivity of the N-H and C=O groups can be assessed. Distortion/interaction analysis, where the energies required to distort the reactants into their transition state geometries are calculated, can provide a powerful predictive tool for regioselectivity. nih.gov

Mechanistic Elucidation of Catalytic Processes

Many of the synthetic routes to and transformations of isoindolinones involve catalytic processes. rsc.org Understanding the mechanism of these catalytic cycles is essential for optimizing reaction conditions and developing more efficient catalysts.

Computational studies can provide a step-by-step description of the catalytic cycle, identifying the active catalytic species and the rate-determining step. For instance, in a metal-catalyzed C-H activation/functionalization reaction on the this compound scaffold, DFT calculations can model the interaction of the substrate with the catalyst, the C-H bond cleavage event, and the subsequent bond formation. beilstein-journals.org This level of detail is often inaccessible through experimental methods alone.

Design Principles for New Halogenated Isoindolinone Frameworks

A key advantage of computational chemistry is its predictive power, which can be harnessed to design new molecules with desired properties. nih.gov By systematically modifying the structure of this compound in silico and calculating the resulting changes in electronic and steric properties, new halogenated isoindolinone frameworks can be rationally designed.

For example, by replacing the fluorine or iodine atoms with other halogens or functional groups, the reactivity, solubility, and biological activity of the molecule can be fine-tuned. Computational screening can be used to evaluate a large number of virtual compounds, prioritizing the most promising candidates for synthesis. This approach accelerates the discovery of new materials and therapeutic agents, saving significant time and resources. The development of halogen-enriched fragment libraries is one strategy to explore the potential of halogen bonding in molecular design. epa.gov

Q & A

Q. What are the optimal synthetic routes for 4-Fluoro-7-iodoisoindolinone, and how can purity be maximized?

  • Methodological Answer : Synthetic optimization requires iterative testing of reaction conditions (solvent, temperature, catalyst) and purification techniques (e.g., column chromatography, recrystallization). For halogenated isoindolinones, iodination steps often benefit from Ullmann coupling or metal-catalyzed halogen exchange . A factorial design approach (e.g., 2³ factorial experiments) can systematically evaluate variables affecting yield and purity . Key purity metrics (e.g., HPLC >98%) should be validated via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹⁹F NMR : Detects fluorine environments and confirms substitution patterns (δ ~ -110 to -150 ppm for aromatic fluorine) .
  • X-ray crystallography : Resolves stereochemical ambiguities and validates iodine/fluorine positions in the isoindolinone core .
  • FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and C-I stretching (~500 cm⁻¹) .
  • Elemental analysis : Validates stoichiometry (e.g., C: 36.8%, F: 7.3%, I: 48.6% for C₈H₅FINO) .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Halogenated compounds are prone to dehalogenation under UV light; thus, dark storage at -20°C in inert atmospheres (argon) is recommended. Monitor iodine loss via ICP-MS .

Advanced Research Questions

Q. What computational methods predict the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer : Use density functional theory (DFT) to model electronic effects of fluorine/iodine on reactivity (e.g., Fukui indices for electrophilic substitution). Molecular docking (AutoDock Vina) can screen derivatives against biological targets (e.g., kinases), correlating binding affinity (ΔG) with substituent electronegativity . Pair with QSAR models to prioritize synthetic targets .

Q. How can contradictions in biological activity data for this compound be resolved?

  • Methodological Answer :
  • Dose-response validation : Replicate assays (e.g., IC₅₀) across multiple cell lines with standardized protocols (e.g., MTT assay, n ≥ 3).
  • Meta-analysis : Compare datasets using statistical tools (ANOVA, Tukey’s HSD) to identify outliers. Cross-reference with physicochemical properties (logP, solubility) to rule out artifacts from aggregation or precipitation .
  • Mechanistic studies : Use CRISPR knockouts or isotopic labeling to confirm target engagement .

Q. What experimental designs are suitable for studying the catalytic applications of this compound?

  • Methodological Answer : Employ a mixed-methods approach:
  • Screening : High-throughput robotic platforms test catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Kinetic profiling : Monitor reaction progress via in-situ IR or GC-MS to derive rate constants (k) and activation parameters (ΔH‡, ΔS‡) .
  • Theoretical framework : Link results to organocatalytic mechanisms (e.g., halogen bonding) using Marcus theory or Hammett plots .

Methodological Frameworks and Data Analysis

Q. How to integrate this compound into a theoretical framework for drug discovery?

  • Methodological Answer : Adopt the PICO framework to structure hypotheses:
  • Population : Target protein (e.g., EGFR kinase).
  • Intervention : Derivative libraries of this compound.
  • Comparison : Existing inhibitors (e.g., gefitinib).
  • Outcome : Binding affinity (Kd), selectivity (SI ≥ 10) . Validate with molecular dynamics simulations (NAMD) to assess binding stability .

Q. What strategies mitigate reproducibility issues in synthesizing this compound?

  • Methodological Answer :
  • Standardized protocols : Document reaction parameters (e.g., degassing steps, catalyst batch) in supplemental materials .
  • Collaborative validation : Share samples with independent labs for cross-characterization.
  • Data repositories : Upload raw spectra (NMR, XRD) to public databases (e.g., PubChem, Zenodo) for transparency .

Tables for Key Data

Property Value/Technique Reference
Molecular FormulaC₈H₅FINO
Calculated logP2.1 (ChemAxon)
Thermal StabilityDecomposition at 220°C (TGA)
Preferred SolubilityDMSO (>50 mg/mL)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.